molecular formula C20H27N3O3S2 B2837588 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide CAS No. 1207027-88-0

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2837588
CAS No.: 1207027-88-0
M. Wt: 421.57
InChI Key: NKLPWFYBLMBMPM-UHFFFAOYSA-N
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Description

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a unique and versatile molecule for various applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the addition of the sulfonyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Addition of the Sulfonyl Group: This is typically done through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-isobutyl-3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
  • N-isobutyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Uniqueness

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-15(2)14-21-20(24)19-18(7-12-27-19)28(25,26)23-10-8-22(9-11-23)17-6-4-5-16(3)13-17/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPWFYBLMBMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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